molecular formula C10H14N2O2S B2680101 N-(thiophen-2-ylmethyl)morpholine-4-carboxamide CAS No. 1603558-66-2

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide

Cat. No.: B2680101
CAS No.: 1603558-66-2
M. Wt: 226.29
InChI Key: GDOMFAJJSZAQKY-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is a compound that features a morpholine ring substituted with a thiophen-2-ylmethyl group and a carboxamide group

Scientific Research Applications

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is unique due to the combination of the morpholine ring and the thiophene ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-10(12-3-5-14-6-4-12)11-8-9-2-1-7-15-9/h1-2,7H,3-6,8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOMFAJJSZAQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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